

# Application Note: Quantification of Monoethyl Phthalate in Human Urine using HPLC-MS/MS

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## Compound of Interest

Compound Name: Monoethyl phthalate

Cat. No.: B134482

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## Abstract

This application note details a robust and sensitive method for the quantification of **Monoethyl phthalate** (MEP), a primary metabolite of diethyl phthalate (DEP), in human urine samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol includes procedures for urine sample collection, enzymatic hydrolysis of MEP glucuronide, solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS in negative electrospray ionization mode.[1][2][3] This method provides high selectivity and sensitivity, making it suitable for biomonitoring studies assessing human exposure to phthalates.[1][3]

## Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products, leading to ubiquitous human exposure.[2] Diethyl phthalate (DEP) is commonly found in personal care products such as perfumes, lotions, and shampoos.[4] Following exposure, DEP is metabolized in the body to its primary metabolite, **Monoethyl phthalate** (MEP), which is then excreted in urine, primarily as a glucuronide conjugate.[1][5] The quantification of MEP in urine is a reliable biomarker for assessing human exposure to DEP.[2]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers a highly selective and sensitive analytical technique for the determination of phthalate metabolites in biological matrices.[1][3] The method described herein involves enzymatic

deconjugation to liberate free MEP, followed by a solid-phase extraction (SPE) clean-up step and subsequent quantification by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[1][3]

## Experimental Protocol

- **Collection:** First morning void urine samples are preferable as they are often more concentrated.[6] Collect mid-stream urine in sterile, polypropylene containers to minimize external contamination.
- **Storage:** Immediately after collection, transport urine samples to the laboratory on ice or with ice packs to maintain a temperature of 2-8°C.[6] For short-term storage, samples can be kept at -20°C. For long-term storage (longer than one week), samples should be stored at -80°C to ensure analyte stability.[7] Avoid repeated freeze-thaw cycles.[7]
- **Monoethyl phthalate** (MEP) analytical standard
- Isotopically labeled internal standard (e.g., <sup>13</sup>C<sub>4</sub>-MEP)
- β-glucuronidase from *Helix pomatia*
- Ammonium acetate
- Acetic acid
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- **Thawing and Centrifugation:** Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity. Centrifuge at approximately 2,000 x g for 10 minutes at 4°C to pellet any sediment or cellular debris.[6]
- **Enzymatic Deconjugation:**

- To 1 mL of the urine supernatant, add 50 µL of the internal standard spiking solution.
- Add 250 µL of 1 M ammonium acetate buffer (pH 6.5).
- Add 10 µL of β-glucuronidase enzyme solution.
- Vortex gently and incubate at 37°C for at least 90 minutes to ensure complete hydrolysis of the glucuronide conjugate.<sup>[5]</sup>
- Solid-Phase Extraction (SPE):
  - Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.
  - Load the enzyme-treated urine sample onto the conditioned SPE cartridge.
  - Wash the cartridge with 3 mL of HPLC-grade water to remove interfering hydrophilic substances.
  - Dry the cartridge under vacuum or with nitrogen for approximately 5 minutes.
  - Elute the analytes with 3 mL of acetonitrile or methanol.
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% acetic acid).

Figure 1. Workflow for Urine Sample Preparation.

The following tables summarize the instrumental conditions for the HPLC-MS/MS analysis of **Monoethyl phthalate**.

Table 1: HPLC Parameters

Parameter	Condition
Column	C18 reverse-phase column (e.g., 150 mm × 2.1 mm, 5 µm)[1]
Mobile Phase A	0.1% Acetic Acid in Water[1][2]
Mobile Phase B	0.1% Acetic Acid in Acetonitrile[1][2]
Flow Rate	0.22 - 0.3 mL/min[1][2]
Injection Volume	10 - 20 µL[1][2]
Column Temperature	40 °C[1]
Gradient Elution	See Table 2

Table 2: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
2.0	95	5
7.0	0	100
9.0	0	100
10.0	95	5
12.0	95	5

Note: This is an exemplary gradient and should be optimized for the specific column and instrument used.

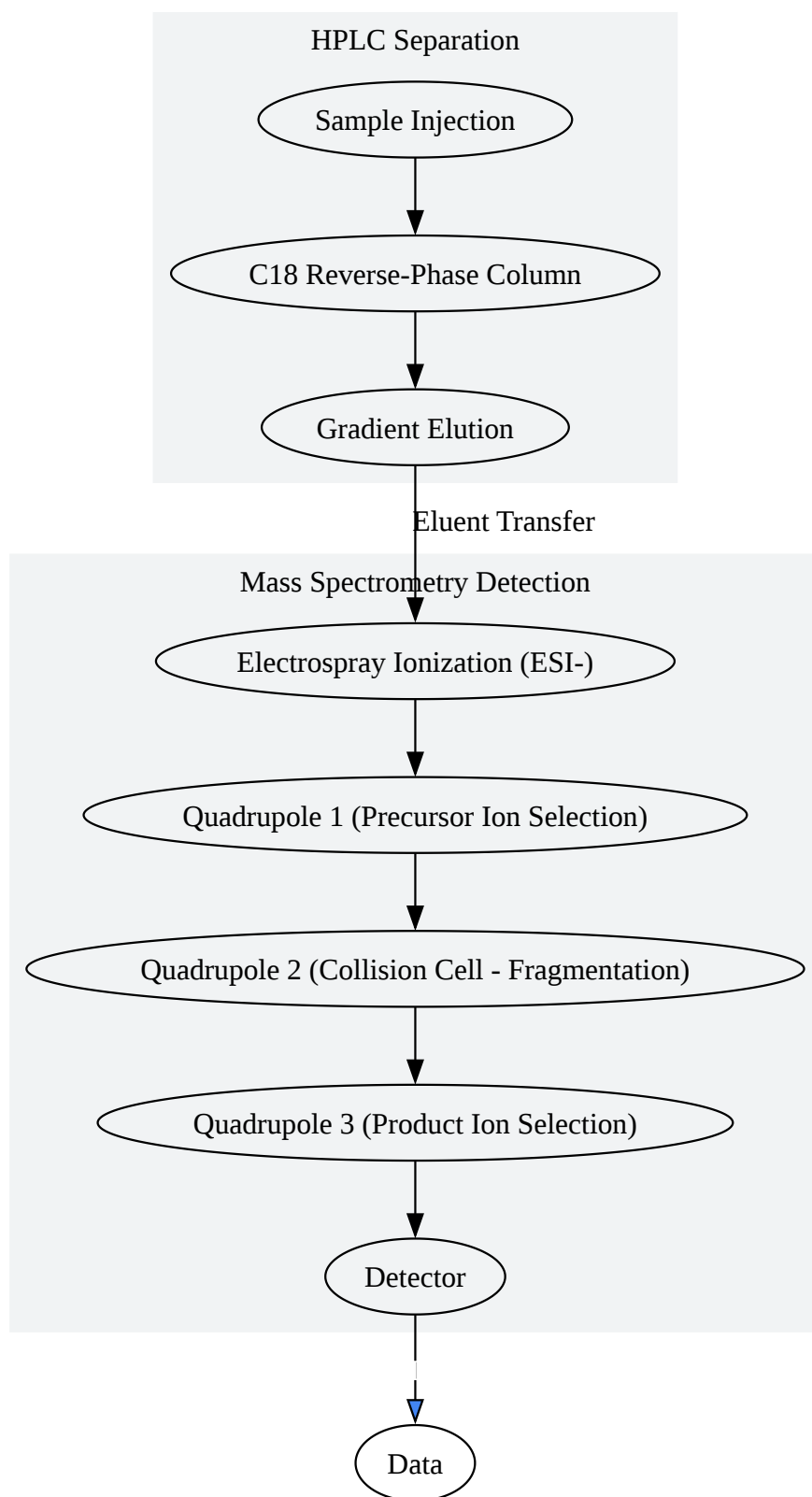
[2]

Table 3: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Negative Electrospray Ionization (ESI-)[1][2]
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	-3.0 to -4.5 kV
Source Temperature	120 - 150 °C
Desolvation Temperature	350 - 450 °C
Nebulizer Gas	Nitrogen
Collision Gas	Argon

Table 4: MRM Transitions for MEP and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Monoethyl phthalate (MEP)	193.1	121.0	10-15
13C4-MEP (Internal Standard)	197.1	125.0	10-15
Note: Collision energies should be optimized for the specific mass spectrometer.			



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Figure 2. Logical Flow of HPLC-MS/MS Analysis.

## Data Analysis and Quality Control

- **Calibration Curve:** A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear range of 0.3 to 200 ng/mL is typically achievable.[\[2\]](#)
- **Quantification:** The concentration of MEP in the urine samples is determined using the linear regression equation from the calibration curve.
- **Quality Control:** Quality control (QC) samples at low, medium, and high concentrations should be analyzed in each batch to ensure the accuracy and precision of the method. The precision and accuracy should be within  $\pm 15\%$ .[\[2\]](#)[\[8\]](#)
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Table 5: Summary of Quantitative Performance Data from Literature

Parameter	Reported Value	Reference
Limit of Quantification (LOQ)	0.3 ng/mL	<a href="#">[2]</a> <a href="#">[8]</a>
Limit of Detection (LOD)	0.85–5.33 ng/mL (for a suite of phthalates)	<a href="#">[1]</a>
Linearity ( $r^2$ )	> 0.99	<a href="#">[1]</a>
Precision and Accuracy	Within 15%	<a href="#">[2]</a> <a href="#">[8]</a>

## Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of **Monoethyl phthalate** in human urine.[\[1\]](#)[\[2\]](#)[\[3\]](#) The detailed protocol for sample preparation and instrumental analysis, along with the established performance characteristics, makes this method highly suitable for large-scale biomonitoring studies aimed at assessing human exposure to diethyl phthalate. Proper implementation of quality control measures is essential for generating accurate and reproducible data.

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